An In-Depth Technical Guide to 4-Amino-4-methylpentanoic Acid Hydrochloride
An In-Depth Technical Guide to 4-Amino-4-methylpentanoic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-4-methylpentanoic acid hydrochloride, a non-proteinogenic amino acid, is a compound of increasing interest within the scientific community. Its unique structural features, particularly the quaternary carbon atom bearing the amino group, impart distinct chemical and biological properties that make it a valuable building block in medicinal chemistry and a tool for exploring biological systems. This guide provides a comprehensive overview of its chemical identity, properties, and potential applications, synthesized from publicly available data and chemical knowledge.
Section 1: Chemical Identity and Physicochemical Properties
Nomenclature and Identifiers
The unambiguous identification of a chemical entity is paramount for research and development. 4-Amino-4-methylpentanoic acid hydrochloride is systematically named according to IUPAC conventions and is tracked globally by its Chemical Abstracts Service (CAS) number.
| Identifier | Value | Source |
| IUPAC Name | 4-amino-4-methylpentanoic acid | [1][2][3] |
| CAS Number | 3235-46-9 | [1][2][3][4][5] |
| Molecular Formula | C₆H₁₃NO₂ | [1][3] |
| Molecular Weight | 131.17 g/mol | [1] |
| InChI | InChI=1S/C6H13NO2/c1-6(2,7)4-3-5(8)9/h3-4,7H2,1-2H3,(H,8,9) | [2] |
| Canonical SMILES | CC(C)(N)CCC(=O)O | [2] |
Synonyms
In scientific literature and commercial catalogs, 4-Amino-4-methylpentanoic acid and its hydrochloride salt may be referred to by several synonyms.[1] Recognizing these is crucial for comprehensive literature searches and procurement.
-
Pentanoic acid, 4-amino-4-methyl-[1]
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NSC20667[1]
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MFCD09036517[1]
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4-amino-4-methyl-pentanoic acid[1]
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4-amino-4,4-dimethyl butanoic acid[1]
It is important to note that while the CAS number 3235-46-9 refers to the parent compound, it is often used in supplier catalogs for the hydrochloride salt as well.[1][4] A separate CAS number for the HCl salt is 62000-69-5.[4]
Physicochemical Data (Predicted)
Experimental physicochemical data for this specific compound is not extensively published. However, computational models provide valuable estimations for properties relevant to its handling, formulation, and biological behavior.
| Property | Predicted Value |
| XLogP3 | -2.5 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 3 |
| Polar Surface Area | 63.3 Ų |
| pKa (strongest acidic) | 4.34 |
| pKa (strongest basic) | 10.3 |
Data sourced from computational predictions.
Section 2: Synthesis Strategies
Conceptual Synthetic Workflow
A plausible synthetic route can be conceptualized starting from a suitable precursor. The following diagram illustrates a generalized workflow for the synthesis of α-amino acids, which could be adapted for 4-Amino-4-methylpentanoic acid.
Caption: Generalized synthetic strategies for α-amino acids.
Discussion of Synthetic Methods
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Reductive Amination of an α-Keto Acid : This is a common and effective method for preparing α-amino acids.[6] The corresponding α-keto acid to 4-Amino-4-methylpentanoic acid would be 4-methyl-4-oxopentanoic acid. This precursor could be subjected to reductive amination using ammonia and a suitable reducing agent like sodium borohydride (NaBH₄).[6]
-
Amination of an α-Halo Acid : Another classical approach involves the α-bromination of a carboxylic acid, followed by nucleophilic substitution with ammonia.[6] In this case, one would start with 4-methylpentanoic acid, perform an α-bromination (Hell-Volhard-Zelinskii reaction), and then displace the bromide with ammonia.[6]
For enantioselective synthesis, which is often crucial for pharmaceutical applications, chiral catalysts or resolving agents would be necessary.[6]
Section 3: Potential Applications and Research Context
While specific biological activities for 4-Amino-4-methylpentanoic acid HCl are not extensively documented in the initial search, its structural similarity to other biologically relevant molecules provides a basis for postulating its utility in various research and development areas.
Rationale for Use in Drug Discovery
Non-proteinogenic amino acids are frequently incorporated into peptide-based drug candidates to enhance their properties. The gem-dimethyl group at the α-carbon of 4-Amino-4-methylpentanoic acid can introduce conformational constraints into a peptide backbone. This can lead to:
-
Increased Proteolytic Stability : The steric hindrance provided by the gem-dimethyl group can protect the adjacent peptide bonds from enzymatic degradation, thereby increasing the in vivo half-life of the drug.
-
Modulation of Receptor Binding : The constrained conformation can lead to a more defined three-dimensional structure, potentially increasing binding affinity and selectivity for a specific biological target.
Use as a Research Chemical and Building Block
4-Amino-4-methylpentanoic acid serves as a versatile building block for the synthesis of more complex molecules.[7] Its bifunctional nature (amine and carboxylic acid) allows for its incorporation into a wide range of chemical scaffolds. It can be utilized in:
-
Peptide Synthesis : As a component of synthetic peptides to study protein-protein interactions or to develop novel therapeutic peptides.[7]
-
Synthesis of Small Molecule Libraries : As a starting material for the creation of diverse chemical libraries for high-throughput screening in drug discovery programs.
Comparison with Structurally Related Compounds
Understanding the properties of structurally similar amino acids can provide insights into the potential roles of 4-Amino-4-methylpentanoic acid.
| Compound | Key Structural Feature | Potential Significance |
| Leucine | Isopropyl group on the β-carbon | Essential amino acid, involved in protein synthesis and metabolic regulation. |
| 3-Amino-4-methylpentanoic acid | β-amino acid | Positional isomer of leucine, found in human metabolism.[8] Can be used in the study of wine fermentation.[8] |
| (R)-4-Aminopentanoic acid | Chiral γ-amino acid | A valuable building block in the pharmaceutical industry and peptide chemistry.[9] |
The unique quaternary α-carbon of 4-Amino-4-methylpentanoic acid distinguishes it from these related compounds and suggests it may have distinct biological and chemical properties worthy of investigation.
Section 4: Experimental Protocols (Hypothetical)
The following represents a generalized, hypothetical protocol for the incorporation of 4-Amino-4-methylpentanoic acid into a peptide sequence using standard solid-phase peptide synthesis (SPPS). This protocol is illustrative and would require optimization for specific sequences and scales.
Protocol: Incorporation of 4-Amino-4-methylpentanoic Acid into a Peptide via SPPS
Objective: To demonstrate the coupling of Fmoc-4-Amino-4-methylpentanoic acid-OH to a resin-bound peptide.
Materials:
-
Fmoc-protected 4-Amino-4-methylpentanoic acid
-
Rink Amide resin (or other suitable solid support)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Dimethylformamide (DMF)
-
Piperidine
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
-
Shaker
Workflow Diagram:
Caption: Standard solid-phase peptide synthesis (SPPS) cycle.
Procedure:
-
Resin Preparation: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection: Drain the DMF and add a 20% solution of piperidine in DMF to the resin. Shake for 5 minutes. Drain and repeat with a fresh piperidine solution for 10 minutes.
-
Washing: Drain the piperidine solution. Wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine.
-
Coupling:
-
In a separate vial, dissolve 4 equivalents of Fmoc-4-Amino-4-methylpentanoic acid and 4 equivalents of OxymaPure® in DMF.
-
Add 4 equivalents of DIC to the amino acid solution and allow it to pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake the reaction vessel for 2 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin as in step 3.
-
Confirmation of Coupling: Perform a Kaiser test to confirm the absence of free primary amines on the resin, indicating a complete reaction.
-
Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the desired peptide sequence.
-
Final Cleavage: Once the synthesis is complete, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail appropriate for the peptide sequence (e.g., TFA/TIS/H₂O).
Rationale for Experimental Choices:
-
Fmoc Protecting Group: The base-labile Fmoc group is standard for SPPS, allowing for orthogonal deprotection of the N-terminus without affecting acid-labile side-chain protecting groups.
-
DIC/OxymaPure®: This combination is a highly efficient and low-racemization coupling reagent system for peptide synthesis.
-
Kaiser Test: This colorimetric test provides a rapid and reliable qualitative assessment of the coupling reaction's completeness, which is critical for ensuring the synthesis of the correct peptide sequence.
Conclusion
4-Amino-4-methylpentanoic acid hydrochloride is a non-canonical amino acid with significant potential as a building block in medicinal chemistry and as a tool for chemical biology research. Its defining structural feature, the gem-dimethyl group at the α-carbon, offers opportunities to enhance the pharmacokinetic and pharmacodynamic properties of peptide-based therapeutics. While further research is needed to fully elucidate its biological activities, the foundational chemical knowledge and synthetic strategies outlined in this guide provide a strong basis for its exploration and application by researchers and drug development professionals.
References
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PubChem. 4-Amino-4-methylpentanoic acid | C6H13NO2 | CID 228069. National Center for Biotechnology Information. [Link]
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abcr Gute Chemie. AB493087 | CAS 3235-46-9. [Link]
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Chemistry LibreTexts. 26.4: Synthesis of Amino Acids. [Link]
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Natural Micron Pharm Tech. 3-Amino-4-methylpentanoic Acid. [Link]
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Matrix Fine Chemicals. 2-AMINO-4-METHYLPENTANOIC ACID | CAS 328-38-1. [Link]
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PubChem. 2-amino-4-methyl(114C)pentanoic acid | C6H13NO2 | CID 11997785. National Center for Biotechnology Information. [Link]
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PubChem. (2R,4R)-4-amino-2-methylpentanoic acid | C6H13NO2 | CID 140241909. National Center for Biotechnology Information. [Link]
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Next Peptide. 1558-59-4 | (S)-4-Aminopentanoic acid. [Link]
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National Center for Biotechnology Information. A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. [Link]
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PubChem. (4S)-4-Aminopentanoic acid | C5H11NO2 | CID 5312968. National Center for Biotechnology Information. [Link]
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FooDB. Showing Compound 4-Methylpentanoic acid (FDB008206). [Link]
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